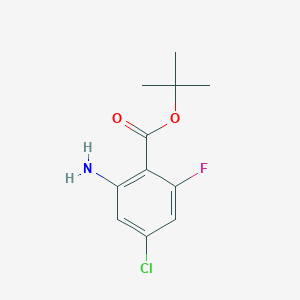

tert-Butyl 2-amino-4-chloro-6-fluorobenzoate

Description

tert-Butyl 2-amino-4-chloro-6-fluorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group and three distinct substituents on the aromatic ring: an amino group at position 2, chlorine at position 4, and fluorine at position 6. This compound is of interest in pharmaceutical and agrochemical research due to its multifunctional structure, which allows for further derivatization. The amino group provides nucleophilic reactivity, while the halogen atoms (Cl, F) enhance electronic effects on the aromatic ring. Its molecular formula is C₁₁H₁₂ClFNO₃, with an approximate molecular weight of 260.67 g/mol (calculated).

Properties

Molecular Formula |

C11H13ClFNO2 |

|---|---|

Molecular Weight |

245.68 g/mol |

IUPAC Name |

tert-butyl 2-amino-4-chloro-6-fluorobenzoate |

InChI |

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,14H2,1-3H3 |

InChI Key |

FDDCRISRYJBENN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediate: 2-Chloro-4-fluorobenzoic Acid

A critical intermediate for the target compound is 2-chloro-4-fluorobenzoic acid , which can be prepared by a Meerwein arylation reaction as described in a recent patent:

- Reaction Components: 2-chloro-4-fluoroaniline, tert-butyl nitrite, 1,1-dichloroethylene, and anhydrous cupric chloride catalyst.

- Conditions: Reaction in acetonitrile at 0 °C to room temperature.

-

- 2-chloro-4-fluoroaniline undergoes diazotization with tert-butyl nitrite.

- The diazonium salt reacts with 1,1-dichloroethylene in the presence of cupric chloride to form 2-chloro-4-fluorotrichlorotoluene.

- Hydrolysis under acidic conditions converts the trichlorotoluene intermediate to 2-chloro-4-fluorobenzoic acid.

Yields and Purity: The process yields the intermediate with about 85% mass yield and 90% purity after crystallization.

| Component | Molar Ratio (relative to 2-chloro-4-fluoroaniline) |

|---|---|

| 1,1-Dichloroethylene | 10.0 - 15.0 |

| tert-Butyl nitrite | 1.2 - 1.5 |

| Anhydrous CuCl2 | 1.1 - 1.3 |

| Step | Conditions/Details |

|---|---|

| Reaction solvent | Acetonitrile |

| Temperature | 0 °C to room temperature |

| Hydrolysis acid | Common acids like HCl, H2SO4, H3PO4, or acetic acid |

| Hydrolysis molar ratio (acid:intermediate) | 5.0 to 10.0 |

This step is foundational for subsequent functionalization to the target ester.

Introduction of the Amino Group and Ester Formation

- Amination: The amino group at the 2-position is typically introduced via reduction of nitro precursors or direct substitution on halogenated benzoic acid derivatives.

- Esterification: The tert-butyl ester is formed by reacting the carboxylic acid intermediate with tert-butanol under acidic or coupling conditions, or by using tert-butyl chloroformate or di-tert-butyl dicarbonate as tert-butyl donors.

A related example from literature shows preparation of tert-butyl 2-aminobenzoates by esterification followed by amination or vice versa:

- General Procedure: The acid is dissolved in an appropriate solvent (e.g., dichloromethane or acetonitrile), treated with tert-butyl alcohol and an acid catalyst or coupling agent (e.g., DCC, EDC), and stirred at room temperature or slightly elevated temperature.

- Purification: Flash chromatography or recrystallization yields the tert-butyl ester with high purity.

Halogenation and Fluorination Specifics

- The chloro and fluoro substituents are introduced selectively via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the starting material.

- Fluorine introduction often uses fluorinating agents or fluorinated starting materials, while chlorination is achieved by controlled chlorination reagents.

- The positions (4-chloro and 6-fluoro) are carefully controlled by directing effects of substituents and reaction conditions.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| 1 | 2-chloro-4-fluorotrichlorotoluene | 2-chloro-4-fluoroaniline, tert-butyl nitrite, 1,1-dichloroethylene, CuCl2, acetonitrile, 0 °C to RT | ~85% mass yield, 90% purity | Meerwein arylation reaction |

| 2 | 2-chloro-4-fluorobenzoic acid | Acidic hydrolysis (HCl, H2SO4, etc.) | High | Hydrolysis of trichlorotoluene |

| 3 | tert-Butyl 2-amino-4-chloro-6-fluorobenzoate | Esterification with tert-butanol or tert-butyl chloroformate; amination of nitro or halogenated precursors | Variable, typically high | Amination and ester formation steps |

Research Findings and Notes

- The Meerwein arylation method offers a robust route to halogenated benzoic acid intermediates with good yield and selectivity.

- Esterification to tert-butyl esters is well-established and can be optimized by choice of catalysts and solvents to improve yield and purity.

- Amination strategies depend on availability of precursors; direct substitution or reduction of nitro compounds are common.

- Purification methods such as recrystallization, chromatography, and solvent washing are critical to achieve high purity suitable for further use.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group in tert-Butyl 2-amino-4-chloro-6-fluorobenzoate can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: Nitro or nitroso benzoates.

Reduction: Dehalogenated benzoates.

Scientific Research Applications

Chemistry: tert-Butyl 2-amino-4-chloro-6-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzoates on cellular processes. It helps in understanding the role of halogen substituents in modulating biological activity.

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes or receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4-chloro-6-fluorobenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of halogen substituents enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Target Compound: tert-Butyl 2-amino-4-chloro-6-fluorobenzoate

- Functional groups: Benzoate ester, amino (–NH₂), chloro (–Cl), fluoro (–F).

- Key features: Electron-donating amino group and electron-withdrawing halogens create a polarized aromatic system.

Analog 1: tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Functional groups : Pyrrolidine carbamate ester, hydroxymethyl (–CH₂OH), methoxyphenyl (–OCH₃).

- Key features : Heterocyclic pyrrolidine core with stereochemistry; methoxy group enhances solubility.

Analog 2: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

- Functional groups : Pyridine carbamate, chloro (–Cl), formyl (–CHO).

- Key features : Pyridine ring with aldehyde functionality; carbamate group offers hydrolytic stability.

Physical and Chemical Properties

Key observations :

- The target compound has the lowest molecular weight due to fewer carbon atoms in the aromatic system.

- Analog 1’s pyrrolidine core and methoxyphenyl group increase steric bulk and polarity compared to the target compound .

- Analog 2’s formyl group introduces aldehyde reactivity absent in the target compound .

Stability and Reactivity Profiles

- Target compound: The amino group may confer sensitivity to oxidation, requiring inert storage conditions. Halogens (Cl, F) stabilize the aromatic ring against electrophilic substitution.

- Analog 1 : Stable under recommended storage conditions; the methoxy group enhances oxidative stability .

- Analog 2: Limited stability data, but the carbamate group is generally resistant to hydrolysis compared to esters .

Biological Activity

tert-Butyl 2-amino-4-chloro-6-fluorobenzoate is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the tert-butyl group, amino group, and halogen substituents (chlorine and fluorine), contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C₁₂H₁₄ClFNO₂

- Molecular Weight: 255.70 g/mol

- Structural Features: The presence of a tert-butyl group enhances lipophilicity, while the chlorine and fluorine atoms can influence the compound's reactivity and binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group may facilitate hydrogen bonding, while the halogen substituents can modulate binding affinities through electronic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a biochemical probe to study enzyme interactions and metabolic pathways .

- Protein-Ligand Interactions: The structural features allow it to engage in protein-ligand interactions that can modulate cellular processes .

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Anticancer Potential:

- Studies suggest that compounds with similar structures have shown anticancer properties by inhibiting tumor growth through enzyme modulation .

- The unique combination of substituents may enhance selectivity towards cancer cell targets.

- Anti-inflammatory Effects:

-

Biochemical Probing:

- It has been utilized as a biochemical probe to investigate enzyme interactions within metabolic pathways, providing insights into cellular functions .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Study 1: Enzyme Interaction Studies

A study evaluating the interaction of this compound with various enzymes found that it effectively inhibited certain target enzymes involved in metabolic pathways. This inhibition was linked to structural features that enhance binding affinity .

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to interfere with specific signaling pathways critical for tumor growth .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.